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Introduction
Woodtide is a synthetic peptide that has become a valuable tool for researchers studying the

DYRK (dual-specificity tyrosine-regulated kinase) family of protein kinases. It is not a naturally

occurring peptide but was rationally designed as a specific substrate for in vitro kinase assays.

This guide provides a comprehensive overview of Woodtide, from its conceptual origin and

synthesis to its practical application in experimental settings.

Discovery and Design Rationale
The design of Woodtide is based on the amino acid sequence surrounding a known

phosphorylation site in the Forkhead in Rhabdomyosarcoma (FKHR) transcription factor, a

physiological substrate of DYRK kinases. The development of this peptide substrate was a

crucial step in enabling the specific and reproducible measurement of DYRK kinase activity in a

controlled, in vitro environment.

The peptide corresponds to residues 324-334 of the FKHR protein. A key design feature of

Woodtide is the addition of two lysine residues at the N-terminus. This modification was

introduced to facilitate the peptide's binding to phosphocellulose paper, a common method for

separating phosphorylated from non-phosphorylated peptides in radioactive kinase assays.[1]

[2] The name "Woodtide" is a portmanteau derived from one of the lead researchers in the

field (Woods) and "peptide".
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Physicochemical Properties of Woodtide
Property Value

Sequence
Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-

Thr-Glu-Gln-NH2

Molecular Formula C68H123N21O20S

Molecular Weight 1586.93 g/mol

Origin
Synthetic, based on human FKHR (residues

324-334)

Primary Application In vitro substrate for DYRK family kinases

Synthesis of Woodtide
Woodtide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols,

typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][3][4][5][6] SPPS allows

for the sequential addition of amino acids to a growing peptide chain that is covalently attached

to an insoluble resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
for Woodtide
This protocol outlines the general steps for the manual synthesis of a peptide like Woodtide on

a Rink Amide resin, which will yield a C-terminally amidated peptide.

Resin Preparation:

The Rink Amide resin is placed in a reaction vessel and swelled in an appropriate solvent,

typically dimethylformamide (DMF), for 1-2 hours.

Fmoc Deprotection:

The Fmoc protecting group on the resin is removed by treating it with a 20% solution of

piperidine in DMF for a specified time (e.g., 20 minutes). This exposes the free amine

group for the coupling of the first amino acid.
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The resin is then washed thoroughly with DMF to remove the piperidine and cleaved Fmoc

group.

Amino Acid Coupling:

The first Fmoc-protected amino acid (in this case, Fmoc-Gln) is pre-activated using a

coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2

hours to allow the coupling reaction to go to completion.

The resin is washed with DMF to remove excess reagents.

Chain Elongation:

Steps 2 and 3 are repeated for each subsequent amino acid in the Woodtide sequence

(Glu, Thr, Met, etc.) in the reverse order of the final sequence.

Cleavage and Deprotection:

Once the full peptide chain is assembled, the resin is washed with dichloromethane (DCM)

and dried.

The peptide is cleaved from the resin, and the side-chain protecting groups are

simultaneously removed by treating the resin with a cleavage cocktail, typically containing

trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane and water) to

prevent side reactions. This reaction is usually carried out for 2-3 hours.

Purification and Analysis:

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether,

collected by centrifugation, and lyophilized.

The final product is purified by reverse-phase high-performance liquid chromatography

(RP-HPLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The identity and purity of the synthesized Woodtide are confirmed by mass spectrometry

and analytical HPLC.
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Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Woodtide.

Application in DYRK Kinase Assays
Woodtide is primarily used as a substrate in in vitro kinase assays to determine the activity of

DYRK family members (e.g., DYRK1A, DYRK1B, DYRK2). These assays are fundamental for

studying the enzyme kinetics of these kinases and for screening potential inhibitors.

Quantitative Data from Kinase Assays
The following table summarizes representative kinetic data for DYRK1A using a highly similar

peptide substrate, "DYRKtide". Given that Woodtide is also a peptide substrate derived from a

natural phosphorylation site, these values provide a good estimate of the expected kinetic

parameters when using Woodtide.
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Kinase Substrate Km (µM) Assay Conditions

DYRK1A DYRKtide 35

In vitro kinase assay

with recombinant

DYRK1A.[7]

DYRK1A ATP -

A typical concentration

used in assays is 100

µM.[8]

DYRK2 Woodtide -

Used as a substrate in

assays to screen for

inhibitors.[9]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate

is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the

enzyme for the substrate.

Experimental Protocol: In Vitro DYRK1A Kinase Assay
This protocol describes a typical radioactive kinase assay using [γ-33P]ATP to measure the

phosphorylation of Woodtide by DYRK1A.

Reaction Mixture Preparation:

Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM

MgCl₂).[8]

In a microcentrifuge tube, combine the reaction buffer, a specified concentration of

Woodtide (e.g., 50 µM), and the DYRK1A enzyme.[10]

If screening for inhibitors, the test compound would be added at this stage.

Initiation of Kinase Reaction:

Initiate the reaction by adding [γ-33P]ATP (a typical final concentration is 100 µM, spiked

with the radioactive isotope).[8]
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Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). The reaction

time should be within the linear range of the assay.[8]

Termination of Reaction:

Stop the reaction by adding a quench solution, such as 20 mM EDTA, or by spotting the

reaction mixture onto P81 phosphocellulose paper.[8]

Separation and Detection:

If using P81 paper, wash the paper multiple times with phosphoric acid to remove

unincorporated [γ-33P]ATP. The positively charged lysine residues in Woodtide ensure it

binds to the negatively charged paper.

The amount of 33P incorporated into Woodtide is quantified using a scintillation counter.

Data Analysis:

Kinase activity is calculated based on the amount of radioactivity incorporated into the

peptide over time.

For inhibitor screening, the percentage of inhibition is calculated relative to a control

reaction without the inhibitor.
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Figure 2: Experimental workflow for an in vitro radioactive kinase assay using Woodtide.

Role in DYRK Signaling Pathways
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Woodtide itself does not have a signaling pathway; it is a tool used to study the pathways

regulated by DYRK kinases. DYRKs are pleiotropic kinases involved in a wide array of cellular

processes, including cell proliferation, differentiation, and apoptosis.[11] DYRK1A, in particular,

is implicated in neurodevelopment and is located in the Down syndrome critical region.[11][12]

DYRKs are constitutively active kinases, and their activity is regulated by their expression level

and subcellular localization. A key event in their activation is a one-time autophosphorylation on

a conserved tyrosine residue in their activation loop, which occurs during translation.[13]

Following this, they function as serine/threonine kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12396486#discovery-and-synthesis-of-woodtide-
peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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